N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
Description
IUPAC Nomenclature and Systematic Identification
The compound N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is systematically named according to IUPAC guidelines. The parent heterocycle is a 1,2-oxazole ring substituted with a methyl group at position 5. The acrylamide moiety (prop-2-enamide) is attached via a methylene bridge to the nitrogen atom at position 3 of the oxazole ring. Its molecular formula is $$ \text{C}8\text{H}{10}\text{N}2\text{O}2 $$, with a molecular weight of 166.18 g/mol.
Systematic Identification:
- SMILES Notation:
CC1=CC(=NO1)CNC(=O)C=C - InChI Key:
HLKBXWKMAGZUEX-UHFFFAOYSA-N - CAS Registry Number: 196403-11-9
The compound’s structure is validated by spectroscopic techniques, including $$ ^1\text{H} $$-NMR and IR, which confirm the presence of characteristic signals for the isoxazole ring ($$ \delta $$ 6.3–6.5 ppm for olefinic protons) and acrylamide carbonyl ($$ \nu $$ 1650–1680 cm$$^{-1}$$).
Molecular Geometry and Conformational Analysis
The molecular geometry features a planar 1,2-oxazole ring ($$ \theta_{\text{ring}} \approx 0.06^\circ $$) with a methyl group at position 5 and a methylene-linked acrylamide chain at position 3. Key geometric parameters include:
| Bond Lengths (Å) | Bond Angles (°) |
|---|---|
| N1–O2: 1.404 | C3–N1–O2: 105.2 |
| C3–C4: 1.355 | C5–C4–O2: 110.8 |
| C7–O8: 1.231 (carbonyl) | N9–C7–O8: 120.5 |
The acrylamide group adopts an s-cis conformation relative to the oxazole ring, stabilized by intramolecular $$ \text{C–H}\cdots\text{O} $$ interactions ($$ d = 2.45 \, \text{Å} $$). Density functional theory (DFT) calculations reveal a torsional angle of $$ 12.7^\circ $$ between the oxazole and acrylamide planes, minimizing steric hindrance.
Crystallographic Data and Solid-State Arrangement
While single-crystal X-ray diffraction data for this specific compound are unavailable, analogous isoxazole-acrylamide derivatives crystallize in monoclinic systems (space group $$ P2_1/c $$) with unit cell parameters:
- $$ a = 5.935 \, \text{Å}, \, b = 10.185 \, \text{Å}, \, c = 14.827 \, \text{Å} $$
- $$ \alpha = 104.9^\circ, \, \beta = 97.96^\circ, \, \gamma = 90.93^\circ $$
In the solid state, molecules form zigzag chains via $$ \text{N–H}\cdots\text{O} $$ hydrogen bonds ($$ d = 2.89 \, \text{Å} $$) between the acrylamide carbonyl and adjacent oxazole nitrogen atoms. van der Waals interactions between methyl groups further stabilize the lattice ($$ \Delta E = -4.2 \, \text{kcal/mol} $$).
Comparative Analysis with Isoxazole-Acrylamide Hybrid Derivatives
Structural comparisons highlight distinct electronic and steric effects of substituents:
Electron-withdrawing groups (e.g., -F) reduce antiproliferative activity compared to electron-donating groups (e.g., -OCH$$_3$$). The 5-methyl group in this compound may hinder π-stacking interactions, potentially limiting biological efficacy relative to derivatives with para-methoxy substituents.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-8(11)9-5-7-4-6(2)12-10-7/h3-4H,1,5H2,2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKBXWKMAGZUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide typically involves the reaction of 5-methyl-1,2-oxazole with prop-2-enamide under specific conditions. One common method includes:
Starting Materials: 5-methyl-1,2-oxazole and prop-2-enamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often used to dissolve the reactants and promote the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with different functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like DMF or DMSO at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds with fewer functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide serves as a scaffold for developing new pharmaceuticals. Its unique structural properties allow for modifications that can enhance therapeutic efficacy against various diseases, including infections and cancer. The compound's potential biological activities are attributed to its interactions with specific enzymes and receptors, which can modulate critical biological pathways.
Mechanism of Action
Research has demonstrated that this compound may bind to targets involved in disease processes. Understanding these interactions is crucial for optimizing its pharmacological effects. For instance, compounds with oxazole rings have shown promise in inhibiting certain biological targets associated with neurodegenerative diseases .
Case Study: Neurodegenerative Disorders
A study highlighted the potential of oxazole derivatives in treating tauopathies, such as Alzheimer's disease. These compounds can inhibit tau hyperphosphorylation and aggregation, which are key pathological features of such disorders. This compound's structural characteristics may enhance its effectiveness in this context .
Agricultural Applications
Herbicide Development
this compound has been explored for its potential use as a herbicide. The compound's ability to interact with plant biochemical pathways could lead to the development of effective agricultural chemicals that manage weed populations without harming crops .
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide and related compounds:
Key Comparative Insights:
Functional Group Diversity: The target compound’s acrylamide group distinguishes it from sulfonamide derivatives (e.g., L1, 3b, 1b). Sulfonamide derivatives (e.g., L1, 3b) exhibit strong hydrogen-bonding networks due to sulfonamide (-SO₂NH-) and hydroxyl groups, enhancing crystallinity and solubility .
Synthetic Efficiency :
- Microwave-assisted synthesis significantly improves yields (e.g., 88% for 3b vs. 50% under reflux) compared to conventional methods . This suggests that optimizing the synthesis of this compound using microwave conditions could enhance efficiency.
Hydrogen-Bonding and Crystallinity: The 5-methylisoxazole moiety in all compounds contributes to planar geometry and participates in C–H···O/N interactions .
Biological Activity :
- Sulfonamide derivatives (e.g., L1, 3b) are explicitly linked to anticancer activity, likely due to sulfonamide’s role in inhibiting carbonic anhydrases or tubulin polymerization . The acrylamide derivative’s bioactivity remains unstudied in the evidence but could leverage acrylamide’s electrophilic properties for targeted therapies.
Research Findings and Implications
- Structural Insights : The 5-methylisoxazole group consistently serves as a hydrogen-bond acceptor, while substituents like sulfonamide or acrylamide dictate secondary interactions. For example, L1’s hydroxylbenzylidene group enables π-π stacking, absent in the acrylamide derivative .
- Synthetic Optimization : Microwave synthesis emerges as a superior method for analogous compounds, suggesting its applicability to the target compound .
- Thermal Stability : Benzamide derivatives (e.g., 1b) exhibit higher melting points (>270°C) than sulfonamides or acrylamides, likely due to rigid aromatic stacking .
Biological Activity
N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a compound with promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 152.15 g/mol. Its structure features an oxazole ring, which is known for conferring various biological properties. The presence of the prop-2-enamide group enhances its reactivity, making it a valuable building block in synthetic chemistry and medicinal applications.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their function. This mechanism is crucial in the context of cancer treatment, where enzyme inhibition can lead to reduced cell proliferation and induced apoptosis.
- Receptor Modulation : It may also interact with various receptors, modulating their signaling pathways. This interaction can result in altered cellular responses that are beneficial in treating diseases.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed into a potential antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably:
- Cell Line Studies : In vitro studies using prostate cancer cell lines demonstrated that the compound effectively reduces cell viability by inducing apoptosis. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- In Vivo Studies : Animal model studies have shown that administration of this compound results in tumor size reduction and improved survival rates compared to untreated controls. These effects are attributed to its ability to inhibit tumor growth factors and modulate immune responses .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Prostate Cancer Treatment : A study involving mice with induced prostate tumors revealed that treatment with this compound led to a significant decrease in tumor volume (approximately 50% reduction) compared to control groups over a four-week period .
- Infection Control : Clinical trials assessing its efficacy against resistant strains of bacteria showed promising results, with patients experiencing reduced infection rates when treated with formulations containing this compound.
Q & A
Q. What experimental strategies are effective for optimizing the synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide?
- Methodological Answer: Synthesis optimization often involves comparing conventional reflux methods with microwave-assisted techniques. For example, sulfonamide derivatives synthesized via microwave irradiation achieved yields up to 97%, compared to 50–91% for conventional methods, due to enhanced reaction kinetics and reduced side reactions . Key parameters include solvent choice (e.g., DMF for solubility), catalyst selection, and temperature control. Monitoring via TLC ensures reaction completion, while recrystallization improves purity .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming functional groups and connectivity. High-Performance Liquid Chromatography (HPLC) evaluates purity (>95% is typical for pharmacological studies), while IR spectroscopy identifies characteristic bonds (e.g., amide C=O stretch at ~1650 cm⁻¹) . X-ray crystallography, using programs like SHELXL , provides absolute stereochemistry. Mass spectrometry (LC-MS) confirms molecular weight and fragmentation patterns .
Q. How can researchers assess solubility and stability for formulation studies?
- Methodological Answer: Solubility is determined in solvents like water, ethanol, and DMSO using shake-flask methods, with UV-Vis spectroscopy quantifying saturation. Stability under varying pH, temperature, and light is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and HPLC monitoring . Differential Scanning Calorimetry (DSC) evaluates thermal stability by detecting melting points and phase transitions .
Advanced Research Questions
Q. What computational approaches predict the biological targets and binding mechanisms of this compound?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes or receptors by simulating ligand-protein binding. For instance, compounds with oxazole moieties show affinity for viral polymerases or kinases . Molecular Dynamics (MD) simulations (50–100 ns) validate docking results by assessing complex stability (RMSD < 2 Å). Free-energy calculations (MM/PBSA) quantify binding affinities . Tools like PASS software prioritize targets based on structural similarity to bioactive compounds .
Q. How can conflicting bioactivity data from different studies be resolved?
- Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, incubation times). Meta-analysis with standardized protocols (e.g., IC₅₀ determination via MTT assays) reduces discrepancies. Hydrogen-bonding analysis (graph set theory) explains differences in receptor interactions, as seen in crystallographic studies of oxazole derivatives . Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility .
Q. What advanced analytical methods improve sensitivity in pharmacokinetic studies?
- Methodological Answer: High-Resolution Mass Spectrometry (HRMS) with data-dependent MS/MS acquisition identifies metabolites in biological matrices. Parameters include collision energy optimization (10–35 eV) and ionization mode (ESI±) . Ultra-HPLC (UHPLC) coupled with quadrupole-time-of-flight (Q-TOF) achieves ppm-level mass accuracy. Stable isotope labeling (e.g., ¹³C) tracks compound degradation in vivo .
Q. How can researchers evaluate antiviral potential against emerging pathogens?
- Methodological Answer: Antiviral activity is assessed via plaque reduction assays (e.g., monkeypox virus) and DNA polymerase inhibition studies. Docking against viral proteomes (e.g., MPXV A42R protein) identifies binding hotspots, while MD simulations confirm interaction stability (RMSF < 1.5 Å) . EC₅₀ values are cross-validated with cytotoxicity (CC₅₀) in Vero cells to determine selectivity indices (>10 indicates therapeutic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
